6-Heptyltetrahydro-2H-pyran-2-one-d2
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Overview
Description
6-Heptyltetrahydro-2H-pyran-2-one-d2, also known as δ-Laurolactone-d2, is a deuterated analog of δ-Laurolactone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C12H20D2O2, and it has a molecular weight of 200.31 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered pharmacokinetic and metabolic profiles .
Preparation Methods
The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one-d2 involves the deuteration of 1-Deoxy-1-L-proline-D-fructose . One common method for synthesizing δ-Laurolactone involves the oxidation of 2-heptylcyclopentanone using hydrogen peroxide in the presence of a tungsten (VI) oxide catalyst in acetonitrile at 40°C for 12 hours . The reaction yields δ-dodecalactone with a high conversion rate and selectivity . Industrial production methods may involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Heptyltetrahydro-2H-pyran-2-one-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, tungsten (VI) oxide, and acetonitrile . For example, the oxidation of 2-heptylcyclopentanone with hydrogen peroxide in the presence of tungsten (VI) oxide produces δ-dodecalactone . The compound’s deuterated nature may also influence its reactivity and the stability of its reaction intermediates.
Scientific Research Applications
6-Heptyltetrahydro-2H-pyran-2-one-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a stable isotope-labeled compound for tracing and quantifying reaction pathways . In biology and medicine, deuterated compounds like this compound are used to study metabolic processes and drug metabolism . The compound’s unique properties make it valuable for developing new pharmaceuticals and understanding their pharmacokinetics .
Mechanism of Action
The mechanism of action of 6-Heptyltetrahydro-2H-pyran-2-one-d2 involves its interaction with molecular targets and pathways in biological systems. As a deuterated compound, it may exhibit altered binding affinities and metabolic stability compared to its non-deuterated counterpart . The incorporation of deuterium can affect the compound’s pharmacokinetic profile, potentially leading to longer half-lives and reduced metabolic degradation . These properties make it a valuable tool for studying drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
6-Heptyltetrahydro-2H-pyran-2-one-d2 can be compared to other similar compounds, such as δ-Laurolactone, 6-Ethyltetrahydro-2H-pyran-2-one, and 6-Pentyl-2H-pyran-2-one . While these compounds share structural similarities, the presence of deuterium in this compound imparts unique properties, such as altered pharmacokinetics and metabolic stability . This makes this compound particularly valuable for research applications where stable isotope labeling is required.
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
200.31 g/mol |
IUPAC Name |
6-(6,7-dideuterioheptyl)oxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D,2D |
InChI Key |
QRPLZGZHJABGRS-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]CC([2H])CCCCCC1CCCC(=O)O1 |
Canonical SMILES |
CCCCCCCC1CCCC(=O)O1 |
Origin of Product |
United States |
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